Fosfocreatinine

Overview

Description

Fosfocreatinine, also known as Phosphocreatine, is a cardioprotective agent indicated for use in cardiac surgery . It is primarily found endogenously in the skeletal muscles of vertebrates where it serves a critical role as a rapidly acting energy buffer for muscle cell actions like contractions via its ability to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP) .

Synthesis Analysis

Fosfocreatinine is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . Following its biosynthesis, fosfocreatinine is transported to the skeletal muscle, heart, brain, and other tissues .

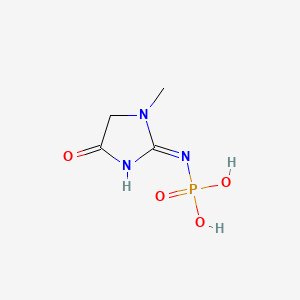

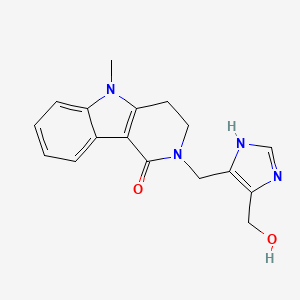

Molecular Structure Analysis

The molecular formula of Fosfocreatinine is C4H8N3O4P . The average molecular weight is 211.1131 and the monoisotopic molecular weight is 211.035806957 .

Chemical Reactions Analysis

Fosfocreatinine is involved in the maintenance and recycling of adenosine triphosphate (ATP) for muscular activity like contractions . This is based on the action of creatine kinase (CK) isozymes that connect places of ATP synthesis with sites of ATP consumption (the CK/PCr system) .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fosfocreatinine include its molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .

Scientific Research Applications

Energy Buffering in Muscle Cells

Phosphocreatine serves as an immediate reserve of high-energy phosphates in muscle cells to buffer and regenerate ATP, the primary energy currency of the cell. During short, intense physical activities, phosphocreatine donates a phosphate group to ADP to form ATP, which is crucial for sustaining muscle contraction .

Neuroprotection

Research suggests that phosphocreatine has neuroprotective properties. It can help maintain ATP levels in neurons during periods of high energy demand or ischemic conditions, potentially reducing the extent of brain damage following a stroke or traumatic brain injury .

Cardioprotection

Similar to its role in neurons, phosphocreatine can protect heart cells during ischemic events. By maintaining ATP levels, it helps preserve cardiac function and reduces tissue damage during and after myocardial infarction .

Metabolic Regulation

Phosphocreatine plays a role in the metabolic regulation of cells. It participates in the creatine kinase/phosphocreatine system, which is involved in the spatial and temporal buffering of ATP, thus ensuring that energy supply meets the demand in various physiological states .

Aging and Sarcopenia

As part of aging research, phosphocreatine is being studied for its potential to mitigate the effects of sarcopenia, the age-related loss of muscle mass and function. Supplementation could improve muscle metabolism and strength in the elderly .

Cognitive Function

There is evidence to suggest that phosphocreatine could enhance cognitive function. It may support brain energy metabolism, which is essential for cognitive tasks such as learning and memory .

Diabetes Management

Phosphocreatine may have a role in managing diabetes by influencing glucose metabolism. Its supplementation could potentially improve glycemic control and insulin sensitivity .

Cancer Research

In cancer research, phosphocreatine and its analogs are being explored for their potential to affect tumor metabolism and growth. The manipulation of the creatine kinase/phosphocreatine system could be a novel approach to cancer therapy .

Mechanism of Action

Target of Action

Fosfocreatinine, also known as Phosphocreatine, primarily targets the adenosine triphosphate (ATP) molecules in the body . ATP is the primary source of chemical energy that body muscles use to perform contractions .

Mode of Action

Fosfocreatinine interacts with ATP molecules during muscle contraction processes. As these processes occur, ATP molecules are depleted as they undergo hydrolysis reactions and become adenosine diphosphate (ADP) . Fosfocreatinine plays a critical role as a rapidly acting energy buffer for muscle cell actions like contractions via its ability to regenerate ATP from ADP .

Biochemical Pathways

In the kidneys, the enzyme AGAT catalyzes the conversion of two amino acids — arginine and glycine — into guanidinoacetate (also called glycocyamine or GAA), which is then transported in the blood to the liver . Once inside the cells, it is transformed into phosphocreatine by the enzyme complex creatine kinase . Phosphocreatine is able to donate its phosphate group to convert ADP into ATP . This process is an important component of all vertebrates’ bioenergetic systems .

Pharmacokinetics

Fosfocreatinine exhibits rapid elimination from the body . Most of the Fosfocreatinine entering the systemic circulation is converted to creatine (Cr) . Intravenous administration of Fosfocreatinine results in elevated ATP level in the heart and red blood cells . Creatine, as an active metabolite, has been proven to partially mediate Fosfocreatinine’s hemorheological improvement .

Result of Action

The primary result of Fosfocreatinine’s action is the regeneration of ATP from ADP, which is crucial for maintaining energy homeostasis . This process serves as a temporal and spatial buffer of energy, particularly during muscle contractions . It is also used clinically as a cardioprotective agent .

Future Directions

While there is a vast knowledge about Fosfocreatinine, future research should investigate the effects of Fosfocreatinine in older clinical populations with possible musculoskeletal disorders and creatine synthesis/transporter deficiencies . This could provide new insights into the potential therapeutic benefits of Fosfocreatinine.

properties

IUPAC Name |

[(E)-(1-methyl-4-oxoimidazolidin-2-ylidene)amino]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N3O4P/c1-7-2-3(8)5-4(7)6-12(9,10)11/h2H2,1H3,(H3,5,6,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPLEPXPNLWKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=NP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1CC(=O)N/C1=N\P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19604-05-8 (di-hydrochloride salt) | |

| Record name | Fosfocreatinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70206572 | |

| Record name | Fosfocreatinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5786-71-0 | |

| Record name | Creatinine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfocreatinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosfocreatinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfocreatinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

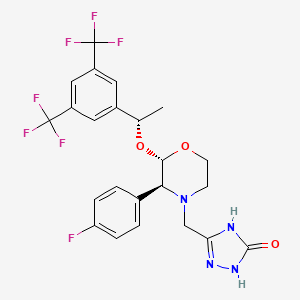

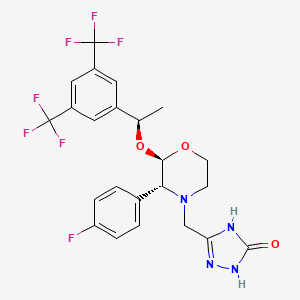

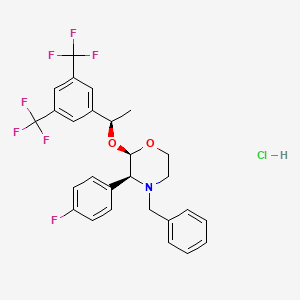

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)